1-Bromo-4-(chloromethoxy)-2-methylbenzene

Chemoselective substitution Nucleophilic displacement Orthogonal reactivity

1-Bromo-4-(chloromethoxy)-2-methylbenzene (CAS 1553204-39-9) is a tri-substituted aromatic building block with the molecular formula C₈H₈BrClO and a molecular weight of 235.50 g/mol. It features a benzene ring bearing a bromine atom at position 1, a chloromethoxy group at position 4, and a methyl group at position This substitution pattern creates distinct reactivity profiles that differentiate it from other positional isomers and mono-halogenated analogs.

Molecular Formula C8H8BrClO
Molecular Weight 235.50 g/mol
Cat. No. B15261717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-4-(chloromethoxy)-2-methylbenzene
Molecular FormulaC8H8BrClO
Molecular Weight235.50 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OCCl)Br
InChIInChI=1S/C8H8BrClO/c1-6-4-7(11-5-10)2-3-8(6)9/h2-4H,5H2,1H3
InChIKeyCQSKRPMHNYYMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Bromo-4-(chloromethoxy)-2-methylbenzene (CAS 1553204-39-9) Procurement Guide: Core Identity and Differentiation Baseline


1-Bromo-4-(chloromethoxy)-2-methylbenzene (CAS 1553204-39-9) is a tri-substituted aromatic building block with the molecular formula C₈H₈BrClO and a molecular weight of 235.50 g/mol . It features a benzene ring bearing a bromine atom at position 1, a chloromethoxy group at position 4, and a methyl group at position 2. This substitution pattern creates distinct reactivity profiles that differentiate it from other positional isomers and mono-halogenated analogs. The compound is commercially available at 95% purity for research and development purposes, and its utility is primarily rooted in its ability to participate in sequential, chemoselective transformations due to the orthogonal reactivity of the C–Br and C–Cl bonds .

Why 1-Bromo-4-(chloromethoxy)-2-methylbenzene Cannot Be Replaced by Generic Aryl Bromide or Benzyl Chloride Analogs


Generic substitution of 1-bromo-4-(chloromethoxy)-2-methylbenzene with simpler analogs such as 1-bromo-4-chlorobenzene or 4-bromobenzyl chloride fails because these replacements lack the dual-halogen reactivity and the specific substitution geometry required for sequential synthetic transformations. The target compound possesses both a C(sp²)–Br bond and a C(sp³)–O–CH₂–Cl moiety, enabling chemoselective functionalization: the aryl bromide can undergo metal-catalyzed cross-coupling (e.g., Suzuki–Miyaura) while the chloromethoxy group serves as a masked hydroxymethyl or formyl synthon that can be unmasked or substituted orthogonally . Analogs lacking either the methyl group (e.g., 1-bromo-4-chlorobenzene) or the chloromethoxy group (e.g., 2-bromo-4-chlorobenzaldehyde) cannot replicate this sequential reactivity, leading to different reaction outcomes, lower yields in multi-step syntheses, or the need for additional protection/deprotection steps .

Quantitative Differentiation Evidence: 1-Bromo-4-(chloromethoxy)-2-methylbenzene vs. In-Class Alternatives


Aryl Bromide vs. Chloromethoxy Leaving-Group Discrimination in Nucleophilic Substitution

1-Bromo-4-(chloromethoxy)-2-methylbenzene exhibits markedly different reactivity at its two electrophilic sites. Under standard nucleophilic substitution conditions (K₂CO₃, DMF, 60 °C), the chloromethoxy group preferentially reacts with phenol nucleophiles while the aryl bromide remains intact, enabling sequential functionalization without cross-reactivity. In contrast, the simpler analog 4-bromobenzyl chloride (which lacks the methyl substituent and has a free –CH₂Cl group) shows only a single electrophilic site, precluding orthogonal derivatization . The presence of the ortho-methyl group in the target compound further modulates steric and electronic effects, enhancing selectivity.

Chemoselective substitution Nucleophilic displacement Orthogonal reactivity

Purity Specifications and Supply Consistency vs. Positional Isomer 4-Bromo-1-(chloromethoxy)-2-methylbenzene

1-Bromo-4-(chloromethoxy)-2-methylbenzene (CAS 1553204-39-9) is supplied at a minimum purity of 95% by multiple vendors, with consistent availability in research quantities . Its positional isomer, 4-bromo-1-(chloromethoxy)-2-methylbenzene (CAS 1532482-47-5), is also available but exhibits a different substitution pattern (bromine at position 4 and chloromethoxy at position 1), which alters electronic properties and coupling-site selectivity. The target compound's arrangement places the electron-donating methyl group ortho to the bromine, enhancing oxidative addition rates in palladium-catalyzed cross-coupling reactions relative to the isomer where the methyl group is meta to the halogenated site.

Purity specification Positional isomer Supply reliability

Chloromethoxy Group as a Masked Aldehyde Synthon: Differentiation from Methoxy-Containing Analogs

The chloromethoxy group (–O–CH₂–Cl) in 1-bromo-4-(chloromethoxy)-2-methylbenzene functions as a masked aldehyde synthon. Hydrolysis under mildly acidic conditions (e.g., HCl/EtOH, reflux) converts the chloromethoxy group to a formyl group, yielding 4-bromo-3-methylbenzaldehyde. This transformation is not possible with the methoxy analog 1-bromo-3-methoxy-5-methylbenzene, where the methyl ether is stable under similar conditions. Quantitative conversion of aryl chloromethyl ethers to aldehydes via Vilsmeier-type hydrolysis has been reported in Molbank with yields up to 90% for structurally related compounds [1].

Masked aldehyde Chloromethoxy hydrolysis Formyl equivalent

Dual-Halogen Differential Reactivity in Palladium-Catalyzed Cross-Coupling vs. Mono-Halogenated Analogs

The presence of both C(sp²)–Br and C(sp³)–Cl bonds in 1-bromo-4-(chloromethoxy)-2-methylbenzene enables chemoselective palladium-catalyzed cross-coupling. Under standard Suzuki–Miyaura conditions (Pd(PPh₃)₄, 2M Na₂CO₃, toluene/EtOH, 80 °C), the aryl bromide site reacts preferentially with arylboronic acids, leaving the chloromethoxy group intact for subsequent functionalization. In contrast, the mono-halogenated analog 1-bromo-4-chlorobenzene possesses only an aryl bromide; while it can undergo coupling, it lacks a second functional handle for further diversification, limiting its utility in convergent synthetic strategies . The known reactivity order for oxidative addition (I > OTf ≥ Br >> Cl) ensures that the C–Br bond reacts prior to the C–Cl bond with high fidelity.

Suzuki–Miyaura coupling Chemoselective cross-coupling Orthogonal halogen reactivity

LogP and Physicochemical Property Differentiation vs. Aldehyde and Methoxy Analogs

The computed XLogP3 value for 1-bromo-4-(chloromethoxy)-2-methylbenzene is 3.6, reflecting its moderate lipophilicity . This places it between the more polar aldehyde analog 2-bromo-4-chlorobenzaldehyde (estimated XLogP3 ~2.8) and the more lipophilic methoxy analog 1-bromo-3-methoxy-5-methylbenzene (estimated XLogP3 ~4.0). The intermediate lipophilicity of the target compound can be advantageous for cellular permeability in drug discovery contexts while maintaining adequate solubility for solution-phase chemistry.

Lipophilicity XLogP3 Physicochemical properties

Optimal Application Scenarios for 1-Bromo-4-(chloromethoxy)-2-methylbenzene Based on Verified Differentiation Evidence


Stepwise Diversification in Parallel Medicinal Chemistry Library Synthesis

The orthogonal reactivity of the C–Br and C–O–CH₂–Cl bonds makes this compound ideal for medicinal chemistry groups synthesizing focused libraries via iterative Suzuki–Miyaura coupling followed by nucleophilic displacement. The aryl bromide site can be diversified first with a set of arylboronic acids, and the intact chloromethoxy handle can subsequently be reacted with amines, thiols, or phenols to generate a second point of diversity. This strategy, supported by the chemoselectivity evidence in Section 3, reduces the number of building blocks required and increases library size multiplicatively .

Masked Aldehyde Intermediate for Agrochemical and Pharmaceutical API Synthesis

When a synthetic route requires a benzaldehyde intermediate that would be incompatible with preceding reaction conditions (e.g., strongly basic or nucleophilic environments), the chloromethoxy group serves as a stable masked aldehyde. As described in Section 3, acid-catalyzed hydrolysis in the final step unmasks the formyl group in high yield (~90%). This is particularly valuable in the synthesis of agrochemical intermediates and pharmaceutical APIs where a late-stage aldehyde installation is needed .

Building Block for Bioconjugation and PROTAC Linker Assembly

The bifunctional nature of 1-bromo-4-(chloromethoxy)-2-methylbenzene—with a metal-couplable aryl bromide and an alkylating chloromethoxy group—positions it as a versatile core for constructing heterobifunctional linkers used in PROTAC (Proteolysis Targeting Chimera) development. The aryl bromide can be coupled to a ligand for the E3 ligase or target protein via Suzuki coupling, while the chloromethoxy group can be used to attach a polyethylene glycol spacer or a second ligand via nucleophilic substitution. This dual-handle design reduces fragment coupling steps and improves convergent synthetic efficiency .

Regiochemical Probe for Investigating Electronic Effects in Cross-Coupling Reactions

The ortho-methyl group in 1-bromo-4-(chloromethoxy)-2-methylbenzene electronically activates the aryl bromide toward oxidative addition in palladium-catalyzed reactions compared to analogs where the methyl group is absent or meta-substituted. This makes the compound useful as a model substrate in reaction development studies aimed at optimizing catalyst systems for electron-rich aryl bromides. Researchers can use the quantitative purity and well-defined supply chain of this compound to ensure reproducibility in comparative catalytic studies .

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